molecular formula C48H74N12O12S2 B040140 Mepaot CAS No. 113789-44-9

Mepaot

Cat. No. B040140
M. Wt: 1075.3 g/mol
InChI Key: KCJUGLUYVHOSJK-DCFRFDPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mepaot is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been used to study the mechanism of action of various biological processes. In

Mechanism Of Action

Mepaot is a reactive compound that can form covalent bonds with amino acid residues in proteins. It reacts with cysteine and histidine residues in proteins to form stable adducts. The formation of these adducts can lead to changes in the conformation and activity of the protein.

Biochemical And Physiological Effects

Mepaot has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Mepaot has also been shown to modulate the activity of ion channels such as the NMDA receptor. In addition, Mepaot has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Mepaot has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes. It is also a fluorescent probe that can be used to study the localization and trafficking of proteins in cells. However, Mepaot has some limitations. It can react with multiple amino acid residues in proteins, which can make it difficult to determine the specific site of modification. In addition, Mepaot can also react with other biomolecules such as lipids and nucleic acids, which can lead to non-specific effects.

Future Directions

There are several future directions for the use of Mepaot in scientific research. One direction is to use Mepaot to study the mechanism of action of ion channels and receptors in more detail. Another direction is to use Mepaot to study the localization and trafficking of proteins in live cells. Additionally, Mepaot can be used to develop new drugs that target specific proteins in diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, Mepaot is a synthetic compound that has been widely used in scientific research. It has been used to study the mechanism of action of various biological processes. Mepaot has several advantages for lab experiments, but it also has some limitations. However, there are several future directions for the use of Mepaot in scientific research, which can lead to new insights into biological processes and the development of new drugs.

Synthesis Methods

Mepaot is synthesized by the reaction of p-anisidine with chloroacetyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various analytical techniques such as HPLC and NMR.

Scientific Research Applications

Mepaot has been widely used in scientific research to study various biological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Mepaot is also used as a fluorescent probe to study the localization and trafficking of proteins in cells.

properties

CAS RN

113789-44-9

Product Name

Mepaot

Molecular Formula

C48H74N12O12S2

Molecular Weight

1075.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-3,11,14,17,20,23-hexazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1

InChI Key

KCJUGLUYVHOSJK-DCFRFDPNSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCN(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

synonyms

1'-(1'-methyl-4'-thiopiperidine)acetic acid oxytocin
MePAOT
oxytocin, 1'-(1'-methyl-4'-thiopiperidine)acetic acid-

Origin of Product

United States

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